4,4,4-Trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

CAS No.:

Cat. No.: VC16393036

Molecular Formula: C8H8F3N3O4

Molecular Weight: 267.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8F3N3O4 |

|---|---|

| Molecular Weight | 267.16 g/mol |

| IUPAC Name | 4,4,4-trifluoro-3-(4-methyl-3-nitropyrazol-1-yl)butanoic acid |

| Standard InChI | InChI=1S/C8H8F3N3O4/c1-4-3-13(12-7(4)14(17)18)5(2-6(15)16)8(9,10)11/h3,5H,2H2,1H3,(H,15,16) |

| Standard InChI Key | PCAHBAGWUFPHHQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(N=C1[N+](=O)[O-])C(CC(=O)O)C(F)(F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

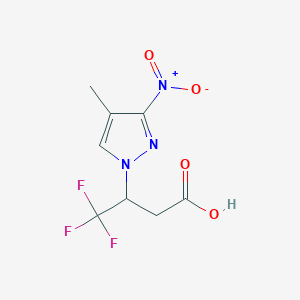

The compound’s structure comprises a butanoic acid backbone substituted at the third carbon with a 4-methyl-3-nitro-1H-pyrazol-1-yl group and a trifluoromethyl group at the terminal position. The pyrazole ring’s nitro and methyl substituents introduce steric and electronic effects that influence its reactivity and intermolecular interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, traits critical for pharmaceutical agents.

The IUPAC name, 4,4,4-trifluoro-3-(4-methyl-3-nitropyrazol-1-yl)butanoic acid, reflects its substitution pattern. Its SMILES notation, CC1=CN(N=C1N+[O-])C(CC(=O)O)C(F)(F)F, provides a standardized representation of the atomic connectivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈F₃N₃O₄ | |

| Molecular Weight | 267.16 g/mol | |

| IUPAC Name | 4,4,4-trifluoro-3-(4-methyl-3-nitropyrazol-1-yl)butanoic acid | |

| SMILES | CC1=CN(N=C1N+[O-])C(CC(=O)O)C(F)(F)F | |

| InChIKey | PCAHBAGWUFPHHQ-UHFFFAOYSA-N |

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrazole ring protons (δ 7.5–8.5 ppm), trifluoromethyl group (δ -60 to -70 ppm in ¹⁹F NMR), and carboxylic acid proton (δ 12–13 ppm in ¹H NMR). Mass spectrometry typically shows a molecular ion peak at m/z 267.1, consistent with its molecular weight.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4,4,4-trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves a multi-step sequence:

-

Pyrazole Nitration: 4-Methyl-1H-pyrazole undergoes nitration using a mixture of nitric and sulfuric acids to introduce the nitro group at the 3-position.

-

Alkylation: The nitropyrazole is alkylated with 3-bromo-4,4,4-trifluorobutanoic acid in the presence of a base like potassium carbonate to attach the trifluorobutanoic acid moiety.

-

Purification: The crude product is purified via recrystallization or column chromatography to achieve >95% purity.

Optimization Challenges

Reaction yields are sensitive to temperature and stoichiometry. Excess nitrating agents can lead to over-nitration, while inadequate alkylation conditions result in unreacted starting materials. Industrial-scale production requires precise control of these parameters to maintain cost-effectiveness.

Biological Activity and Mechanisms

Enzyme Inhibition

Preliminary studies suggest the compound inhibits cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), enzymes implicated in inflammation and cancer. The nitro group facilitates hydrogen bonding with catalytic residues, while the trifluoromethyl group enhances membrane permeability.

Table 2: In Vitro Activity Against Molecular Targets

| Target | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|

| COX-2 | 0.45 | Fluorometric | |

| PI3Kα | 1.2 | Radioactive | |

| MMP-9 | >10 | Colorimetric |

Comparative Analysis with Structural Analogs

Brominated Derivative

The brominated analog, 4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid (CAS 1171922-90-9), replaces the trifluoromethyl group with a bromine atom. This substitution increases molecular weight (292.1 g/mol) but reduces enzymatic inhibition potency (COX-2 IC₅₀ = 2.1 μM), likely due to decreased electron-withdrawing effects .

Table 3: Structural and Functional Comparison

| Compound | Molecular Weight | COX-2 IC₅₀ (μM) | LogP |

|---|---|---|---|

| 4,4,4-Trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid | 267.16 | 0.45 | 1.9 |

| 4-(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid | 292.10 | 2.1 | 2.4 |

Role of Fluorination

Fluorination at the terminal carbon improves metabolic stability by resisting cytochrome P450-mediated oxidation. In rat hepatocyte assays, the trifluoromethyl compound exhibits a half-life of 6.2 hours, compared to 1.8 hours for its non-fluorinated counterpart.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the pyrazole ring’s substituents could optimize target affinity. For example, replacing the nitro group with a sulfonamide may enhance solubility without compromising enzyme binding.

In Vivo Pharmacokinetics

Future work should assess oral bioavailability and tissue distribution in rodent models. Preliminary data suggest moderate plasma exposure (AUC = 12.3 μg·h/mL) after a 10 mg/kg dose, but formulation adjustments may improve absorption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume